

Spectroscopic analysis of Miripirium chloride (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Miripirium chloride*

Cat. No.: *B135526*

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Spectroscopic Analysis of Miripirium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Miripirium chloride** (4-methyl-1-tetradecylpyridin-1-ium chloride). The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with comprehensive experimental protocols for each technique. This guide is intended to assist in the characterization and quality control of **Miripirium chloride** in research and development settings.

Chemical Structure and Properties

Miripirium chloride is a quaternary ammonium salt. Its structure consists of a pyridine ring substituted with a methyl group at the 4-position and a long (C14) alkyl chain attached to the nitrogen atom. The positive charge on the nitrogen is balanced by a chloride anion.

- IUPAC Name: 4-methyl-1-tetradecylpyridin-1-ium chloride
- Chemical Formula: $C_{20}H_{36}ClN$
- Molecular Weight: 325.97 g/mol

- CAS Number: 2748-88-1

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **Miripirium chloride**. As direct experimental spectra for this specific compound are not widely published, representative data from analogous long-chain alkylpyridinium compounds and theoretical predictions are utilized.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Miripirium chloride** by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Miripirium Chloride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.8 - 9.1	d	2H	Protons ortho to Nitrogen on pyridinium ring
~7.8 - 8.1	d	2H	Protons meta to Nitrogen on pyridinium ring
~4.5 - 4.8	t	2H	-N-CH ₂ -(CH ₂) ₁₂ -CH ₃
~2.5 - 2.7	s	3H	Pyridinium-CH ₃
~1.8 - 2.0	m	2H	-N-CH ₂ -CH ₂ -(CH ₂) ₁₁ -CH ₃
~1.2 - 1.4	m	22H	-(CH ₂) ₁₁ -CH ₃
~0.8 - 0.9	t	3H	-(CH ₂) ₁₃ -CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Miripirium Chloride**

Chemical Shift (ppm)	Assignment
~158 - 162	C4-CH ₃ on pyridinium ring
~144 - 147	CH ortho to Nitrogen on pyridinium ring
~128 - 131	CH meta to Nitrogen on pyridinium ring
~60 - 63	-N-CH ₂ -(CH ₂) ₁₂ -CH ₃
~31 - 34	Alkyl chain carbons
~28 - 30	Alkyl chain carbons
~26 - 28	Alkyl chain carbons
~22 - 24	Alkyl chain carbons
~21 - 23	Pyridinium-CH ₃
~14	-(CH ₂) ₁₃ -CH ₃

IR spectroscopy is used to identify the functional groups present in **Miripirium chloride** based on the absorption of infrared radiation. The spectrum is expected to show characteristic peaks for the aromatic pyridinium ring and the aliphatic alkyl chain. The data presented is representative of long-chain alkylpyridinium salts.

Table 3: Representative IR Spectroscopic Data for **Miripirium Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic pyridinium ring)
2950 - 2850	Strong	C-H stretching (aliphatic CH ₂ , CH ₃)
~1640	Medium	C=C stretching (aromatic pyridinium ring)
~1470	Medium	C-H bending (aliphatic CH ₂)
~1180	Medium	C-N stretching

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering structural insights. For **Miripirium chloride**, a quaternary ammonium salt, electrospray ionization (ESI) is a suitable technique, and the spectrum will be dominated by the cationic part of the molecule.

Table 4: Predicted Mass Spectrometry Data for **Miripirium Chloride**

m/z	Ion	Description
290.28	$[M]^+$	Molecular ion (cationic part: $[C_{20}H_{36}N]^+$)
Varies	Fragmentation ions	Resulting from the cleavage of the alkyl chain

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Miripirium chloride**.

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Miripirium chloride**.
 - Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform ($CDCl_3$), Deuterated Methanol (CD_3OD), or Deuterated Dimethyl Sulfoxide ($DMSO-d_6$)) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.

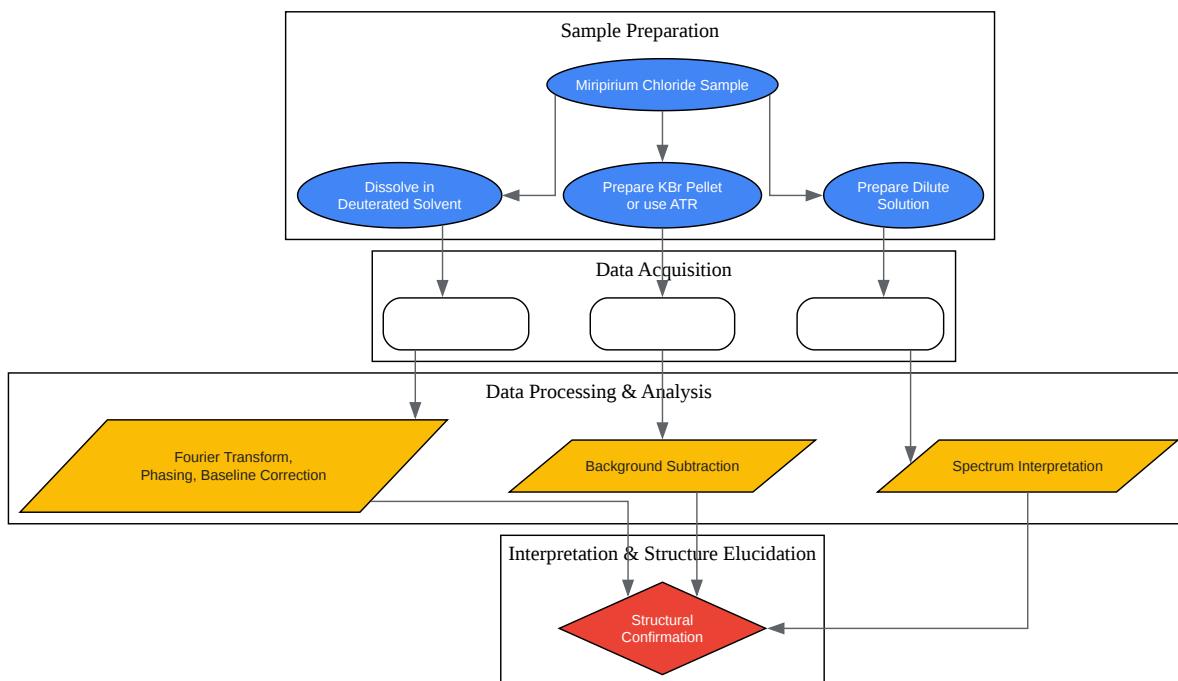
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shifts using the residual solvent peak as an internal reference.
 - Integrate the peaks in the ^1H NMR spectrum.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **Miripirium chloride** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):[\[1\]](#)

- Grind 1-2 mg of **Miripirium chloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[1]
- Place the mixture into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.[1]
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Acquisition and Processing:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Sample Preparation:
 - Prepare a dilute solution of **Miripirium chloride** (approximately 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas Flow: Set according to the instrument manufacturer's recommendations.
 - Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

- Mass Range: Scan from m/z 50 to 500.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-20 μ L/min using a syringe pump.
 - Acquire the mass spectrum. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of **Miripirium chloride**.



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Caption: Workflow for the spectroscopic analysis of **Miripirium chloride**.

Caption: Chemical structure of **Miripirium chloride**.

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References

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
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